molecular formula C14H19NO4 B13497430 Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13497430
M. Wt: 265.30 g/mol
InChI Key: CPSMHFAJFNZUOF-UHFFFAOYSA-N
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Description

Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamate esters It is characterized by a pyrrolidine ring substituted with benzyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzyl 2,2-bis(formyl)pyrrolidine-1-carboxylate, while reduction can produce benzyl 2,2-bis(hydroxymethyl)pyrrolidine .

Scientific Research Applications

Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 2,2’-bipyrrolidine-1-carboxylate

Uniqueness

Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-10-14(11-17)7-4-8-15(14)13(18)19-9-12-5-2-1-3-6-12/h1-3,5-6,16-17H,4,7-11H2

InChI Key

CPSMHFAJFNZUOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CO)CO

Origin of Product

United States

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